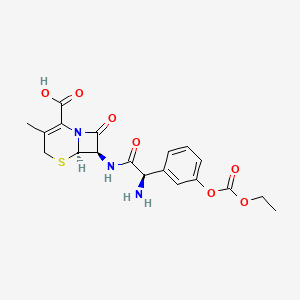

Cefadroxil carbonate

CAS No.:

Cat. No.: VC17969816

Molecular Formula: C19H21N3O7S

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21N3O7S |

|---|---|

| Molecular Weight | 435.5 g/mol |

| IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-(3-ethoxycarbonyloxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| Standard InChI | InChI=1S/C19H21N3O7S/c1-3-28-19(27)29-11-6-4-5-10(7-11)12(20)15(23)21-13-16(24)22-14(18(25)26)9(2)8-30-17(13)22/h4-7,12-13,17H,3,8,20H2,1-2H3,(H,21,23)(H,25,26)/t12-,13-,17-/m1/s1 |

| Standard InChI Key | GPHYDWOZFNZYAH-PBFPGSCMSA-N |

| Isomeric SMILES | CCOC(=O)OC1=CC=CC(=C1)[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N |

| Canonical SMILES | CCOC(=O)OC1=CC=CC(=C1)C(C(=O)NC2C3N(C2=O)C(=C(CS3)C)C(=O)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Cefadroxil () is a semi-synthetic β-lactam antibiotic derived from cephalexin, distinguished by a para-hydroxyphenyl group at the C-7 position . Its molecular structure (Fig. 1) includes a β-lactam ring fused to a dihydrothiazine ring, critical for binding penicillin-binding proteins (PBPs) in bacterial cell walls. The compound exists primarily as a monohydrate () in pharmaceutical formulations, with a molecular weight of 381.40 g/mol .

Solubility and Stability

Cefadroxil exhibits pH-dependent solubility:

-

Organic solvents: Insoluble in chloroform, ether, and alcohol .

Stability studies indicate degradation under acidic conditions (pH < 4), with optimal stability at pH 5–7 .

Pharmacokinetic Profile

Cefadroxil demonstrates linear kinetics with dose-proportional plasma concentrations. Key parameters from clinical studies include:

Table 1: Pharmacokinetic Parameters of Cefadroxil (500 mg Oral Dose)

| Parameter | Value (± SD) |

|---|---|

| 18.2 ± 4.3 µg/mL | |

| 1.5 ± 0.6 hours | |

| AUC | 140 ± 32 µg·h/mL |

| Half-life () | 1.7 ± 0.3 hours |

| Renal excretion | 90% unchanged |

Data derived from urinary recovery studies confirm minimal hepatic metabolism, with 90% excreted renally within 24 hours .

Antimicrobial Activity and Resistance Mechanisms

Spectrum of Activity

Cefadroxil targets Gram-positive cocci (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and limited Gram-negative bacilli (e.g., Escherichia coli, Proteus mirabilis) . Minimum inhibitory concentrations (MICs) against common pathogens are summarized below:

Table 2: MIC Values of Cefadroxil Against Bacterial Isolates

| Organism | MIC Range (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5–4.0 |

| Streptococcus pyogenes | 0.25–1.0 |

| Escherichia coli | 8.0–32.0 |

| Proteus vulgaris | 16.0–64.0 |

Metal Chelation and Reduced Efficacy

Cefadroxil forms stable complexes with divalent cations (e.g., Mg, Ca, Zn) via its α-amino and carboxylate groups, leading to 2- to 8-fold increases in MICs against S. aureus and E. coli . For example:

-

Cefadroxil + Mg: MIC increases from 4.0 to 32.0 µg/mL against S. aureus .

-

Cefadroxil + Fe: MIC increases from 8.0 to 64.0 µg/mL against E. coli .

This antagonism is temperature-dependent, with accelerated complexation at 60°C compared to 37°C .

Analytical Methods for Quantification

Spectrophotometric Assays

A sequential injection analysis (SIA) method using 4-aminophenazone (4-AP) and alkaline potassium hexacyanoferrate(III) achieves a linear range of 10–100 µg/mL () at 620 nm . The limit of detection (LOD) is 2.3 µg/mL, suitable for pharmaceutical quality control .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (254 nm) resolves cefadroxil from excipients (e.g., lactose, starch) with 98–102% recovery . Mobile phase: acetonitrile–phosphate buffer (pH 3.0, 15:85 v/v) .

Clinical Applications and Adverse Effects

Indications

Adverse Reactions

Common side effects include gastrointestinal distress (nausea: 3–5%, diarrhea: 2–4%) and hypersensitivity reactions (rash: 1–3%) . Cross-reactivity with penicillin allergies occurs in 5–10% of patients .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume